![molecular formula C15H17N5O4 B10837329 (3R)-3-[[2-[(3-guanidinobenzoyl)amino]acetyl]amino]pent-4-ynoic acid](/img/structure/B10837329.png)
(3R)-3-[[2-[(3-guanidinobenzoyl)amino]acetyl]amino]pent-4-ynoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NCAM/CD56 Antibody (ERIC 1), also known as SC-106, is a mouse monoclonal antibody that targets neural cell adhesion molecules (NCAMs). NCAMs are a family of cell surface glycoproteins involved in cell-cell interactions, playing a crucial role in embryogenesis and development. They are expressed in various human tumors, including neuroblastomas, rhabdomyosarcomas, Wilms’ tumor, Ewing’s sarcoma, and some primitive myeloid malignancies .
准备方法
The NCAM/CD56 Antibody (ERIC 1) is produced by immunizing mice with CD56 positive cells of human origin. The antibody is then purified and provided at a concentration of 200 µg/ml. It is available in both conjugated and non-conjugated forms, with various conjugates such as phycoerythrin, fluorescein isothiocyanate, and Alexa Fluor dyes .
化学反应分析
As an antibody, NCAM/CD56 (ERIC 1) does not undergo typical chemical reactions like small molecules. Instead, it participates in immunological reactions, such as binding to its specific antigen (NCAM) on the surface of cells. This binding can be detected using techniques like Western blotting, immunoprecipitation, immunofluorescence, immunohistochemistry, and flow cytometry .
科学研究应用
The NCAM/CD56 Antibody (ERIC 1) is widely used in scientific research for detecting NCAM expression in various tissues and cell lines. It is employed in studies related to:
Neurobiology: Investigating the role of NCAMs in neural development and function.
Cancer Research: Studying the expression of NCAMs in different types of tumors and their potential as therapeutic targets.
Cell Biology: Analyzing cell-cell interactions and adhesion mechanisms.
Developmental Biology: Understanding the role of NCAMs in embryogenesis and tissue development
作用机制
The NCAM/CD56 Antibody (ERIC 1) exerts its effects by specifically binding to NCAMs on the surface of cells. This binding can be visualized using various detection methods, allowing researchers to study the distribution and expression levels of NCAMs in different biological samples. The antibody does not have a direct therapeutic effect but serves as a valuable tool for research and diagnostic purposes .
相似化合物的比较
Similar antibodies targeting NCAMs include:
NCAM-L1 Antibody: Targets a different isoform of NCAM.
NCAM2 Antibody: Recognizes another member of the NCAM family.
CD56 Antibody: Another antibody that targets the same antigen but may have different properties or applications
The NCAM/CD56 Antibody (ERIC 1) is unique in its specificity and has been cited in numerous scientific publications, highlighting its reliability and effectiveness in various research applications .
属性
分子式 |
C15H17N5O4 |
|---|---|
分子量 |
331.33 g/mol |
IUPAC 名称 |
(3R)-3-[[2-[[3-(diaminomethylideneamino)benzoyl]amino]acetyl]amino]pent-4-ynoic acid |
InChI |
InChI=1S/C15H17N5O4/c1-2-10(7-13(22)23)19-12(21)8-18-14(24)9-4-3-5-11(6-9)20-15(16)17/h1,3-6,10H,7-8H2,(H,18,24)(H,19,21)(H,22,23)(H4,16,17,20)/t10-/m0/s1 |
InChI 键 |
IABCGGIFHPDBCJ-JTQLQIEISA-N |
手性 SMILES |
C#C[C@@H](CC(=O)O)NC(=O)CNC(=O)C1=CC(=CC=C1)N=C(N)N |
规范 SMILES |
C#CC(CC(=O)O)NC(=O)CNC(=O)C1=CC(=CC=C1)N=C(N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S)-2-[2-[[(2S)-1-hydroxybutan-2-yl]amino]ethylamino]butan-1-ol;(6S)-2-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B10837252.png)
![(E)-but-2-enedioic acid;3-[[2-(4-hydroxy-5-methyl-2-propan-2-ylphenoxy)ethyl-methylamino]methyl]-4-methoxy-2,5,6-trimethylphenol](/img/structure/B10837259.png)

![Sodium;9-carboxy-6-[2-(dimethylamino)ethylcarbamoyl]-10-methoxybenzo[a]phenazin-5-olate](/img/structure/B10837284.png)

![2-[2-(1-hydroxybutan-2-ylamino)ethylamino]butan-1-ol;2-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B10837294.png)
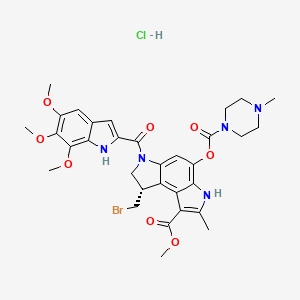
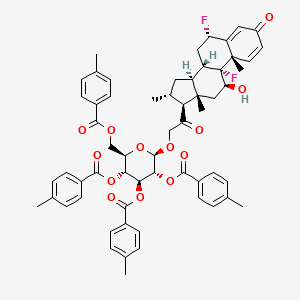
![2-(Aminomethyl)-6-[4,6-diamino-2-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexyl]oxyoxane-3,4,5-triol](/img/structure/B10837313.png)
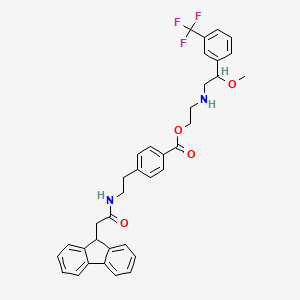
![4-[[[1-[2-[[2-[[2-[[2-[[2-[[[1-[2-[[2-[[[1-[2-[[2-[[[1-(2-aminopropanoyl)pyrrolidin-2-yl]-hydroxymethylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-4-carboxybutanoyl]pyrrolidin-2-yl]-hydroxymethylidene]amino]-1-hydroxy-3-methylbutylidene]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidin-2-yl]-hydroxymethylidene]amino]-1-hydroxyethylidene]amino]-3-carboxypropanoyl]oxyamino]-1,4-dihydroxy-4-iminobutylidene]amino]-1-hydroxypropylidene]amino]-3-hydroxybutanoyl]pyrrolidin-2-yl]-hydroxymethylidene]amino]-5-[1-[1-[1-[1-[1-[[1-[1-[1-[1-[5-carbamimidamido-1-[5-carbamimidamido-1-[1-[1-[1-[1-[1-[1-[[5-carbamimidamido-1-[2-[N-[5-carbamimidamido-1-[1-carboxy-2-(4-hydroxyphenyl)ethyl]imino-1-hydroxypentan-2-yl]-C-hydroxycarbonimidoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]oxy-3-hydroxy-1-oxobutan-2-yl]imino-1-hydroxy-4-methylpentan-2-yl]imino-1-hydroxy-4-methylsulfanylbutan-2-yl]imino-1,4-dihydroxy-4-iminobutan-2-yl]imino-1-hydroxy-3-methylpentan-2-yl]imino-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]imino-1-hydroxypentan-2-yl]imino-1-hydroxypentan-2-yl]imino-1-hydroxy-4-methylpentan-2-yl]imino-3-carboxy-1-hydroxypropan-2-yl]imino-1-hydroxypropan-2-yl]imino-1-hydroxypropan-2-yl]amino]oxy-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]imino-1,5-dihydroxy-5-iminopentan-2-yl]imino-1-hydroxypropan-2-yl]imino-1-hydroxy-4-methylsulfanylbutan-2-yl]imino-1,5-dihydroxy-5-iminopentan-2-yl]imino-5-hydroxypentanoic acid](/img/structure/B10837349.png)
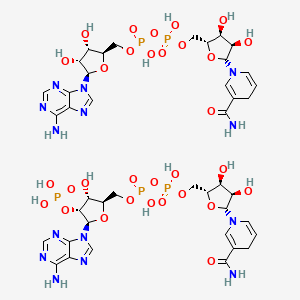
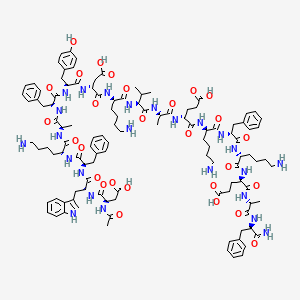
![(13Z)-10-[(3-chloro-4-methoxyphenyl)methyl]-6-methyl-3-(2-methylpropyl)-16-[1-(3-phenyloxiran-2-yl)ethyl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone](/img/structure/B10837360.png)